2-({[4-(dimethylamino)phenyl]carbonyl}amino)-N-(pyridin-3-ylmethyl)benzamide
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Overview
Description
2-[4-(DIMETHYLAMINO)BENZAMIDO]-N-[(PYRIDIN-3-YL)METHYL]BENZAMIDE is a complex organic compound that features both benzamide and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(DIMETHYLAMINO)BENZAMIDO]-N-[(PYRIDIN-3-YL)METHYL]BENZAMIDE typically involves the reaction of 4-(dimethylamino)benzoic acid with pyridine-3-methanamine. The reaction is usually carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[4-(DIMETHYLAMINO)BENZAMIDO]-N-[(PYRIDIN-3-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines .
Scientific Research Applications
2-[4-(DIMETHYLAMINO)BENZAMIDO]-N-[(PYRIDIN-3-YL)METHYL]BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 2-[4-(DIMETHYLAMINO)BENZAMIDO]-N-[(PYRIDIN-3-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-(DIMETHYLAMINO)BENZAMIDE: Shares the benzamide moiety but lacks the pyridine ring.
N-[(PYRIDIN-3-YL)METHYL]BENZAMIDE: Contains the pyridine ring but lacks the dimethylamino group.
Uniqueness
2-[4-(DIMETHYLAMINO)BENZAMIDO]-N-[(PYRIDIN-3-YL)METHYL]BENZAMIDE is unique due to the presence of both the dimethylamino and pyridine functionalities, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C22H22N4O2 |
---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
2-[[4-(dimethylamino)benzoyl]amino]-N-(pyridin-3-ylmethyl)benzamide |
InChI |
InChI=1S/C22H22N4O2/c1-26(2)18-11-9-17(10-12-18)21(27)25-20-8-4-3-7-19(20)22(28)24-15-16-6-5-13-23-14-16/h3-14H,15H2,1-2H3,(H,24,28)(H,25,27) |
InChI Key |
GUOKJNSUDRTVTG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NCC3=CN=CC=C3 |
Origin of Product |
United States |
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